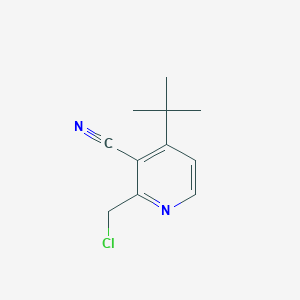

4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile

Descripción general

Descripción

The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms, forming a highly branched structure . It’s often used in chemical transformations due to its unique reactivity pattern .

Synthesis Analysis

Tertiary butyl esters, which may be related to your compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

While specific structural information for “4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile” is not available, compounds with the tert-butyl group are known to have a unique reactivity pattern due to the crowded nature of the tert-butyl group .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . For example, various N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .Aplicaciones Científicas De Investigación

Microwave Irradiation Synthesis

A study by Krasavin, Sapegin, and Dorogov (2015) details a method to prepare nicotinonitriles, including variants like 4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile. This protocol uses microwave irradiation for rapid and automated synthesis, highlighting an unusual case of tert-butyl group loss during pyridine ring formation (Krasavin, Sapegin, & Dorogov, 2015).

Lipophilic Antifolate Synthesis

Chan and Rosowsky (2005) describe a synthesis pathway for the lipophilic antifolate piritrexim, involving a key Pd(0)-catalyzed cross-coupling reaction. This process includes a step where the amino group is replaced by a more reactive bromine atom using tert-butyl nitrite (Chan & Rosowsky, 2005).

Nitration of Phenols

In the study by Koley, Colón, and Savinov (2009), tert-butyl nitrite is used as a chemoselective nitrating agent for phenolic substrates. This method is significant for its selectivity and compatibility with complex molecules like tyrosine-containing peptides (Koley, Colón, & Savinov, 2009).

Phosphorylation Research

Pevzner (2002) explores the phosphorylation of chloromethylfurans, including the impact of tert-butyl groups on electrophilic substitutions in heterocycles. This research underscores the influence of tert-butyl substituents on the reactivity of nearby functional groups (Pevzner, 2002).

Role in Organic Synthesis

Li and Jia (2017) highlight the versatile applications of tert-butyl nitrite (TBN) in organic synthesis, noting its role in nitrosation, diazotization, and other radical reactions. This review encapsulates the broad range of chemical transformations enabled by TBN, including its use in generating nicotinonitriles (Li & Jia, 2017).

Nitric Oxide Formation

Chamulitrat et al. (1993) investigated the photolysis of Phenyl N-tert-butylnitrone (PBN), revealing its decomposition into nitric oxide in aqueous solutions. This study is relevant as it shows the potential of tert-butyl compounds in contributing to the formation of biologically significant molecules like nitric oxide (Chamulitrat et al., 1993).

Magnetic Materials Research

Ferrer et al. (2001) synthesized nitroxide radicals containing tert-butyl groups, examining their role in the formation of hydrogen-bonded pairs and antiferromagnetic exchange in organic magnetic materials. This research sheds light on the structural and magnetic properties imparted by tert-butyl substituents (Ferrer et al., 2001).

Mass Spectrometry

Ulmer, Mattay, Torres-Garcia, and Luftmann (2000) explored the use of 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix for matrix-assisted laser desorption/ionization mass spectrometry. This application highlights the role of tert-butyl derivatives in improving the analysis of labile compounds (Ulmer et al., 2000).

Cycloaddition Reactions

Eberson et al. (1998) investigated the cycloaddition of α-phenyl-N-tert-butylnitrone to various nitriles, focusing on the structures and kinetics of the resulting oxadiazoles. This study emphasizes the reactivity of tert-butyl compounds in facilitating complex organic reactions (Eberson et al., 1998).

Organophosphorus Chemistry

Pevzner (2003) further delves into the reactions of halomethyl derivatives of furan-2-carboxylic acids, highlighting the tert-butyl group's influence on reactivity with nucleophilic agents. This research contributes to the understanding of how tert-butyl substituents affect organophosphorus compound synthesis (Pevzner, 2003).

Luminescent Derivatives Research

Zarins et al. (2012) synthesized trityl group-containing luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one, exploringtheir optical and thermal properties for potential applications in organic light-emitting diodes and organic lasers. This work underscores the utility of tert-butyl groups in enhancing the properties of luminescent materials (Zarins et al., 2012).

Multicomponent Reaction Research

Sau et al. (2018) utilized tert-butyl nitrite in a multicomponent reaction to create fused quinolines and isoquinolines. This study exemplifies the dual role of tert-butyl nitrite as an oxidant and a N1 synthon, leading to the formation of complex organic structures through sequential C-N bond formations (Sau et al., 2018).

Dye-Sensitized Solar Cells

Boschloo, Häggman, and Hagfeldt (2006) explored the effect of 4-tert-butylpyridine on redox electrolytes in dye-sensitized TiO2 solar cells. Their study quantifies how 4-tert-butylpyridine influences the performance of these solar cells, demonstrating its impact on the open-circuit potential and electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Safety and Hazards

While specific safety and hazard information for “4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile” is not available, compounds with the tert-butyl group can pose certain risks. For example, tert-butyl chromate can cause irritation to the eyes, skin, and respiratory system, and is a potential occupational carcinogen .

Propiedades

IUPAC Name |

4-tert-butyl-2-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-11(2,3)9-4-5-14-10(6-12)8(9)7-13/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNNGWOSJBLRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NC=C1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

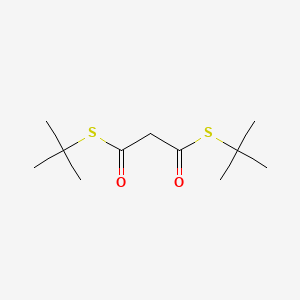

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol](/img/structure/B3285918.png)

![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)

![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)